molecular formula C17H12F3N3O2S B2568750 2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 941899-14-5

2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2568750
CAS RN: 941899-14-5
M. Wt: 379.36
InChI Key: UITPZIMJFNSEMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 2,6-Difluorobenzoic acid has been used in the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide . Direct desmethylation of the reference standard with TMSCl/NaI gave the precursor 2,6-difluoro-N-(3-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide for radiolabeling in 70% yield .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (379.36) and its molecular formula (C17H12F3N3O2S). Other properties such as melting point, boiling point, solubility, and stability would require experimental determination.

Scientific Research Applications

Antimicrobial Applications

A study by Jadhav et al. (2017) focused on synthesizing compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, which are similar in structure to the compound . These compounds exhibited moderate to good antimicrobial activities against Gram-positive and Gram-negative bacteria, as well as fungal strains (Jadhav et al., 2017).

Anticancer Research

Hutchinson et al. (2001) explored synthetic routes to create fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the compound . These compounds demonstrated potent cytotoxicity in vitro against certain human breast cancer cell lines (Hutchinson et al., 2001).

Development of Fluorescent Probes

Straniero et al. (2023) investigated 2,6-difluorobenzamides for their ability to interfere with bacterial cell division. Their research aimed at developing a fluorescent probe to further understand the mechanism of action, highlighting the importance of such compounds in biomedical research (Straniero et al., 2023).

Drug Discovery and Imaging

Svensson et al. (2011) described the synthesis of an 18F-labeled cyclin-dependent kinase-2 inhibitor, which is structurally similar to the compound . This research contributes to the development of radiotracers for molecular imaging in cancer research (Svensson et al., 2011).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, potential applications, and detailed studies of its physical and chemical properties. Given the biological activities observed for related compounds , it may be worthwhile to investigate whether 2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide exhibits similar activities.

properties

IUPAC Name

2,6-difluoro-N-[[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2S/c18-11-5-2-1-4-10(11)9-26-17-23-22-14(25-17)8-21-16(24)15-12(19)6-3-7-13(15)20/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITPZIMJFNSEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(O2)CNC(=O)C3=C(C=CC=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((5-((2-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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